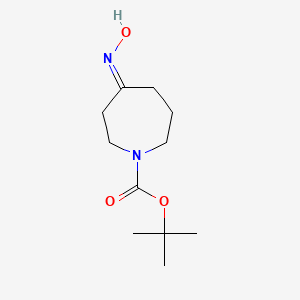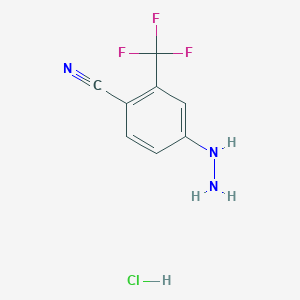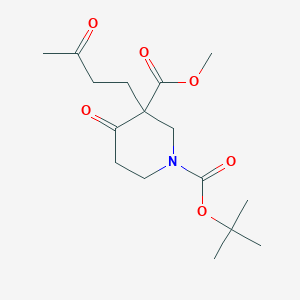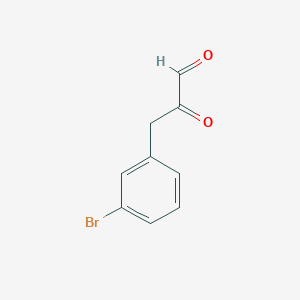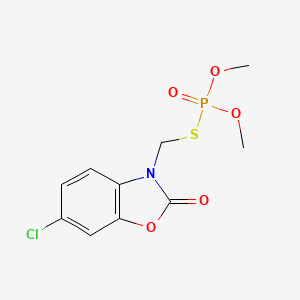
6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-1,3-benzoxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CGA 18809: Salmosan , is a plant-derived patented product rich in β-galactomannans. It is primarily used as a natural barrier against Salmonella spp. in livestock, preventing the invasion of the intestinal wall by these pathogens while maintaining the integrity of the intestinal tract . Salmosan also exhibits prebiotic and immunostimulant effects, making it a valuable addition to animal feed .
准备方法
Synthetic Routes and Reaction Conditions: Salmosan is derived from natural sources, specifically the carob bean of the Ceratonia siliqua tree and the guar bean of the Cyamopsis tetragonoloba . The extraction process involves hydrolyzing mannan oligosaccharides to obtain a product extremely rich in β-galactomannan .
Industrial Production Methods: The industrial production of Salmosan involves the extraction and purification of β-galactomannans from the aforementioned natural sources. The process includes several steps such as milling, hydrolysis, filtration, and drying to obtain the final product .
化学反应分析
Types of Reactions: Salmosan undergoes various chemical reactions, including:
Oxidation: Salmosan can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Salmosan.
Substitution: Substitution reactions can occur, leading to the formation of new compounds with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions include various derivatives of β-galactomannan, which can have different biological and chemical properties .
科学研究应用
Salmosan has a wide range of scientific research applications, including:
Chemistry:
- Used as a natural feed additive to reduce human salmonellosis induced by Salmonella Enteritidis .
- Acts as a prebiotic, promoting the growth of beneficial gut bacteria .
Biology:
- Protects epithelial barrier function in Caco-2 cells infected by Salmonella enterica .
- Exhibits immunostimulant effects, enhancing the immune response in animals .
Medicine:
- Potential therapeutic agent for preventing epithelial barrier function disruption .
- May be used in developing new treatments for infections caused by Salmonella spp. and other pathogens .
Industry:
- Used in animal feed to increase resistance to Salmonella spp. infection .
- Helps in maintaining the hygiene and biosecurity of livestock facilities .
作用机制
Salmosan exerts its effects through several mechanisms:
Prevention of Pathogen Adhesion: Salmosan prevents the adhesion of Salmonella spp.
Immunostimulant Effect: It enhances the immune response by stimulating the production of immune cells and cytokines.
Prebiotic Effect: Promotes the growth of beneficial gut bacteria, which in turn helps in maintaining gut health and preventing infections.
相似化合物的比较
Azamethiphos: Another compound used as an insecticide and acaricide, similar to Salmosan in its application in animal health.
Emamectin Benzoate: Used as an insecticide, it also has applications in controlling parasites in livestock.
Cypermethrin: A synthetic pyrethroid used as an insecticide, effective against a wide range of pests.
Uniqueness of Salmosan: Salmosan is unique due to its natural origin and its dual role as both a prebiotic and an immunostimulant. Unlike synthetic compounds, Salmosan is derived from natural sources and has minimal side effects. Its ability to prevent pathogen adhesion and enhance the immune response makes it a valuable addition to animal feed and a promising candidate for further research in both veterinary and human medicine .
属性
IUPAC Name |
6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClNO5PS/c1-15-18(14,16-2)19-6-12-8-4-3-7(11)5-9(8)17-10(12)13/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJAZKBQPYPTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCN1C2=C(C=C(C=C2)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClNO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3R,4R)-4-acetyloxy-1-benzylpyrrolidin-3-yl] acetate](/img/structure/B7988783.png)
![[(3R,4R)-1-benzyl-4-diphenoxyphosphoryloxypyrrolidin-3-yl] diphenyl phosphate](/img/structure/B7988785.png)
![1-[(3R,4R)-1-benzyl-4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]pyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B7988788.png)
![N-[(3S,4S)-1-benzyl-4-(trifluoromethylsulfonylamino)pyrrolidin-3-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B7988793.png)
![1-[(3S,4S)-1-benzyl-4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]pyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B7988797.png)
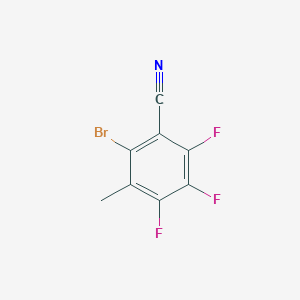
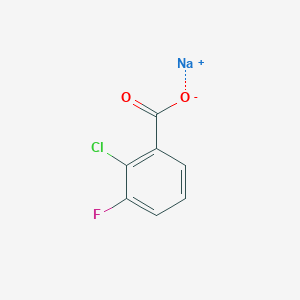
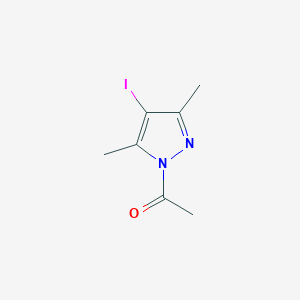
![2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide](/img/structure/B7988816.png)
